Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chlorosulfonyl group attached to the benzothiophene ring, which is further esterified with a carboxylate group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate typically involves the chlorosulfonation of benzothiophene derivatives. One common method includes the reaction of benzothiophene with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where benzothiophene is treated with chlorosulfonic acid. The reaction is carefully monitored to ensure complete conversion and to minimize the formation of by-products. The esterification step is then carried out in a separate reactor, followed by purification processes such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Thiols: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiophene ring structure may also interact with specific receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzothiophene ring.
6-(Chlorosulfonyl)-1,3-benzothiazole-2-carboxylate: Contains a benzothiazole ring instead of a benzothiophene ring.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with a methoxy group attached to the benzene ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl group and the benzothiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSSTGLPSBEKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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